(Perfluoro-n-octyl)ethane

概要

説明

(Perfluoro-n-octyl)ethane is a perfluorinated compound with the molecular formula C10H5F17These compounds are widely used in various industrial applications due to their unique chemical properties, such as high thermal stability, chemical inertness, and hydrophobicity .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (Perfluoro-n-octyl)ethane typically involves the fluorination of n-octyl ethane. This process can be carried out using elemental fluorine or other fluorinating agents under controlled conditions to ensure complete substitution of hydrogen atoms with fluorine atoms. The reaction is usually conducted in a fluorinated solvent at elevated temperatures to facilitate the fluorination process .

Industrial Production Methods: Industrial production of this compound often employs electrochemical fluorination (ECF) or telomerization processes. ECF involves the electrolysis of a hydrocarbon in the presence of hydrogen fluoride, resulting in the replacement of hydrogen atoms with fluorine atoms. Telomerization, on the other hand, involves the reaction of a perfluoroalkyl iodide with an olefin to produce the desired perfluorinated compound .

化学反応の分析

Types of Reactions: (Perfluoro-n-octyl)ethane primarily undergoes substitution reactions due to the strong carbon-fluorine bonds that make oxidation and reduction reactions less favorable. Common substitution reactions include nucleophilic substitution, where a nucleophile replaces a fluorine atom in the compound .

Common Reagents and Conditions: Typical reagents used in substitution reactions with this compound include strong nucleophiles such as alkoxides, amines, and thiolates. These reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures to enhance the reaction rate .

Major Products Formed: The major products formed from these substitution reactions depend on the nucleophile used. For example, reaction with an alkoxide may yield a perfluoroalkyl ether, while reaction with an amine could produce a perfluoroalkyl amine .

科学的研究の応用

Biotechnology Applications

Oxygenation in Cell Cultures

(Perfluoro-n-octyl)ethane belongs to a class of compounds known as perfluorocarbons, which are recognized for their remarkable ability to dissolve gases. This property is particularly useful in enhancing oxygen supply in biological cell cultures. Research indicates that using perfluorocarbons can significantly improve cell viability and growth by increasing dissolved oxygen levels, thus facilitating better yields in cultures requiring high oxygen concentrations .

Drug Delivery Systems

The compound's lipophilicity allows it to be utilized in drug delivery systems, particularly for hydrophobic drugs. Its ability to form stable emulsions can enhance the solubility and bioavailability of therapeutic agents, making it a valuable candidate for pharmaceutical formulations .

Material Science Applications

Fluoropolymer Production

this compound is used as an intermediate in the synthesis of fluoropolymers. These materials exhibit exceptional chemical resistance, thermal stability, and low surface energy, making them ideal for applications in coatings, seals, and gaskets in industries such as aerospace and automotive . The incorporation of this compound into polymer matrices enhances their performance under extreme conditions.

Hydrophobic Coatings

The compound's unique properties contribute to the development of hydrophobic coatings that repel water and other liquids. These coatings are applied in various sectors, including electronics and textiles, to improve durability and performance by preventing moisture absorption .

Environmental Studies

Detection and Analysis of PFAS

Research has highlighted the environmental persistence of this compound as part of the broader category of per- and polyfluoroalkyl substances (PFAS). Studies have focused on its detection in environmental samples, emphasizing the need for analytical methods capable of identifying these compounds in soil and water systems .

Toxicological Assessments

Toxicological studies have been conducted to evaluate the health effects associated with exposure to this compound and related substances. These assessments are crucial for understanding the compound's impact on human health and the environment, particularly regarding its potential carcinogenicity and bioaccumulation .

Case Studies

作用機序

The mechanism of action of (Perfluoro-n-octyl)ethane is primarily based on its ability to interact with lipid bilayers and proteins. Its hydrophobic and lipophobic nature allows it to partition into lipid membranes, altering their properties and affecting membrane-bound proteins. This can lead to changes in cell signaling pathways and membrane fluidity .

類似化合物との比較

- Perfluorooctanoic acid (PFOA)

- Perfluorooctane sulfonate (PFOS)

- Perfluorodecanoic acid (PFDA)

- Perfluorododecanoic acid (PFDoA)

Comparison: (Perfluoro-n-octyl)ethane is unique among perfluorinated compounds due to its specific structure and properties. Unlike perfluorooctanoic acid and perfluorooctane sulfonate, which are commonly used in industrial applications but have raised environmental and health concerns, this compound is less studied and may offer different advantages in terms of stability and reactivity .

生物活性

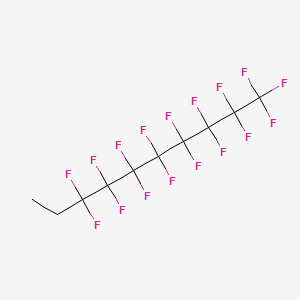

(Perfluoro-n-octyl)ethane, a member of the per- and polyfluoroalkyl substances (PFAS) family, has garnered attention due to its unique chemical properties and potential biological effects. This compound, with the molecular formula C10H5F17, is characterized by a fully fluorinated carbon chain, which imparts hydrophobic and lipophobic characteristics. Understanding its biological activity is crucial for evaluating its environmental impact and health implications.

The structural formula of this compound showcases a long carbon chain entirely substituted with fluorine atoms. This configuration leads to high thermal stability and resistance to degradation, making it persistent in the environment. The following table summarizes key properties of this compound compared to similar compounds:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C10H5F17 | Shorter carbon chain; lower molecular weight |

| (Perfluoro-n-decyl)ethane | C12H5F21 | Longer carbon chain; higher molecular weight |

| Perfluorodecane | C10F22 | Fully fluorinated alkane; lacks ethylene component |

Biological Activity

Research on the biological activity of this compound is limited, but insights can be drawn from studies on related PFAS compounds. Key findings include:

- Bioavailability : Due to its hydrophobic nature, this compound exhibits low bioavailability in biological systems. This characteristic limits its absorption and accumulation in living organisms .

- Toxicity Studies : While direct studies on this compound are sparse, related PFAS compounds have shown potential adverse effects on human health, including immune system disruption and developmental toxicity. For instance, studies indicate that exposure to PFAS can lead to reduced antibody responses in children .

- Environmental Impact : The persistence of PFAS in the environment raises concerns regarding their bioaccumulation and potential toxic effects on wildlife and humans. Research indicates that these compounds can accumulate in the liver and other tissues, leading to various health issues including hepatocellular adenomas in animal models .

Case Studies

Several case studies have explored the biological implications of PFAS exposure:

- Immunotoxicity in Children : A study conducted in the Faroe Islands found that children exposed to PFAS exhibited lower antibody responses to vaccinations. This suggests a significant impact on immune function due to environmental exposure to these substances .

- Liver Toxicity : In rodent models, exposure to PFAS has been linked to increased liver weights and histopathological changes. These findings highlight the potential for liver toxicity associated with long-chain PFAS compounds .

- Carcinogenic Potential : Epidemiological studies have suggested a correlation between occupational exposure to PFOS (a related compound) and increased cancer incidence among workers. However, these studies often lack robust controls and comprehensive data, making it difficult to draw definitive conclusions about carcinogenicity .

特性

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F17/c1-2-3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNAIMEWMJYVGEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F(CF2)8(CH2)2H, C10H5F17 | |

| Record name | Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90880979 | |

| Record name | (Perfluoro-n-octyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77117-48-7, 85711-89-3 | |

| Record name | Perfluorooctylethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77117-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077117487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylheptadecafluorooctane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085711893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Perfluoro-n-octyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylheptadecafluorooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。